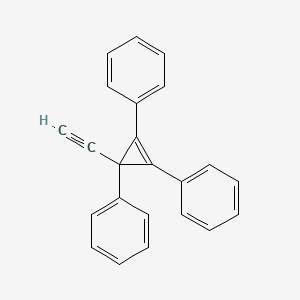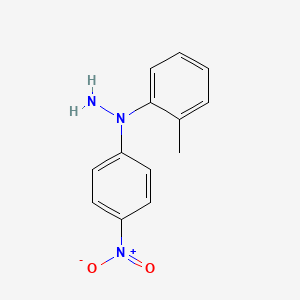
1,1',1''-(3-Ethynylcycloprop-1-ene-1,2,3-triyl)tribenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Triphenyl-3-ethynyl-1-cyclopropene is an organic compound characterized by a cyclopropene ring substituted with three phenyl groups and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triphenyl-3-ethynyl-1-cyclopropene typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the ethynyl group. One common method involves the reaction of diphenylacetylene with phenylacetylene in the presence of a catalyst to form the cyclopropene ring. The reaction conditions often require a strong base and a transition metal catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2,3-Triphenyl-3-ethynyl-1-cyclopropene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Triphenyl-3-ethynyl-1-cyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of triphenylacetic acid or benzophenone derivatives.
Reduction: Formation of 1,2,3-triphenyl-3-ethyl-1-cyclopropene.
Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
1,2,3-Triphenyl-3-ethynyl-1-cyclopropene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2,3-Triphenyl-3-ethynyl-1-cyclopropene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in cycloaddition reactions, forming new chemical bonds and structures. The ethynyl group can act as a reactive site for further functionalization, while the phenyl groups provide stability and influence the compound’s reactivity.
Comparación Con Compuestos Similares
1,2,3-Triphenyl-3-ethynyl-1-cyclopropene can be compared with other similar compounds, such as:
1,2,3-Triphenyl-1-cyclopropene: Lacks the ethynyl group, resulting in different reactivity and applications.
1,2,3-Triphenyl-3-methylcyclopropene:
The uniqueness of 1,2,3-Triphenyl-3-ethynyl-1-cyclopropene lies in its combination of a cyclopropene ring with both phenyl and ethynyl substituents, providing a versatile platform for further chemical modifications and applications.
Propiedades
Número CAS |
108768-71-4 |
|---|---|
Fórmula molecular |
C23H16 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(1-ethynyl-2,3-diphenylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C23H16/c1-2-23(20-16-10-5-11-17-20)21(18-12-6-3-7-13-18)22(23)19-14-8-4-9-15-19/h1,3-17H |
Clave InChI |
DQNSBLCUWZBGOO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)



![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
silane](/img/structure/B14313442.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)

![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)



